Molecular weight and formula of Ethyl 5-chloro-2-(trifluoromethyl)benzoate
Molecular weight and formula of Ethyl 5-chloro-2-(trifluoromethyl)benzoate
The following technical guide details the molecular characteristics, synthesis, and application of Ethyl 5-chloro-2-(trifluoromethyl)benzoate , a critical intermediate in medicinal chemistry and agrochemical development.
Executive Summary
Ethyl 5-chloro-2-(trifluoromethyl)benzoate (CAS: 773135-63-0) is a highly functionalized aromatic ester used primarily as a scaffold in the synthesis of pharmaceutical agents.[1] Characterized by the presence of a lipophilic trifluoromethyl (
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
Identification Data
| Parameter | Specification |
| Chemical Name | Ethyl 5-chloro-2-(trifluoromethyl)benzoate |
| CAS Number | 773135-63-0 |
| Molecular Formula | |
| Molecular Weight | 252.62 g/mol |
| SMILES | CCOC(=O)C1=CC(Cl)=CC=C1C(F)(F)F |
| InChI Key | LNEBLTIEGPLXSB-UHFFFAOYSA-N |
Physical & Structural Properties
The trifluoromethyl group significantly influences the electronic and physical profile of the molecule, increasing lipophilicity and altering the pKa of the parent acid.
| Property | Value / Description |
| Appearance | Colorless to pale yellow liquid (at RT) |
| Boiling Point | ~260–265 °C (Predicted at 760 mmHg) |
| Density | ~1.35 g/cm³ |
| LogP | 3.82 (Predicted) |
| H-Bond Acceptors | 4 (F, O) |
| Rotatable Bonds | 3 (Ethyl group, Ester linkage) |
Synthesis & Manufacturing Protocols
Retrosynthetic Analysis
The most robust synthetic route involves the esterification of 5-chloro-2-(trifluoromethyl)benzoic acid . Due to the steric bulk of the ortho-trifluoromethyl group, direct Fischer esterification can be sluggish. Therefore, an acid chloride intermediate pathway is recommended for high yield and purity.
Protocol: Acid Chloride Mediated Esterification
Objective: Synthesize Ethyl 5-chloro-2-(trifluoromethyl)benzoate from its carboxylic acid precursor.
Reagents:
-
Precursor: 5-chloro-2-(trifluoromethyl)benzoic acid (1.0 eq)
-
Reagent: Thionyl Chloride (
) (1.5 eq) or Oxalyl Chloride (1.2 eq) -
Solvent: Dichloromethane (DCM) or Toluene (anhydrous)
-
Alcohol: Ethanol (Absolute, excess)
-
Catalyst: DMF (Dimethylformamide) - 2-3 drops
Step-by-Step Methodology:
-
Activation : Charge a flame-dried round-bottom flask with 5-chloro-2-(trifluoromethyl)benzoic acid and anhydrous DCM under nitrogen atmosphere.
-
Chlorination : Add catalytic DMF, followed by the dropwise addition of Thionyl Chloride at 0°C.
-
Reflux : Warm the reaction to room temperature and then reflux for 2–3 hours. Monitor gas evolution (
, ) to ensure conversion to the acid chloride. -
Evaporation : Concentrate the mixture in vacuo to remove excess
. (Caution: The intermediate acid chloride is moisture sensitive). -
Esterification : Redissolve the residue in anhydrous DCM. Add absolute Ethanol (2.0 eq) and Triethylamine (1.1 eq) dropwise at 0°C.
-
Workup : Stir for 4 hours. Quench with water, extract with DCM, wash with
(sat.) and Brine. Dry over . -
Purification : If necessary, purify via flash column chromatography (Hexanes/Ethyl Acetate 9:1).
Synthetic Pathway Diagram
The following diagram illustrates the conversion logic and downstream utility.
Figure 1: Synthetic workflow from acid precursor to final ester, highlighting divergent downstream applications.
Applications in Drug Discovery[9][10]
The "Privileged" Scaffold Role
Ethyl 5-chloro-2-(trifluoromethyl)benzoate is not usually the final API (Active Pharmaceutical Ingredient) but a high-value building block. Its utility rests on two orthogonal reactivity handles:
-
The Ester Moiety (
):-
Acts as an electrophile for nucleophilic acyl substitution.
-
Application: Converted into amides, hydrazides, or heterocycles (e.g., oxadiazoles) which are common pharmacophores in kinase inhibitors and GPCR ligands.
-
-
The Aryl Chloride (
):-
Located at the 5-position, it is electronically activated for Palladium-catalyzed cross-coupling reactions.
-
Application: Allows for the attachment of solubilizing groups or lipophilic tails via Suzuki, Sonogashira, or Buchwald-Hartwig couplings.
-
-
The Trifluoromethyl Group (
):-
Metabolic Shielding: Blocks metabolic oxidation at the 2-position.
-
Lipophilicity: Increases membrane permeability (LogP modulation).
-
Structural Activity Relationship (SAR) Logic
In a typical drug design campaign (e.g., for an antibacterial or antiviral program), researchers might use this molecule to synthesize a library of 2-(trifluoromethyl)benzamides .
-
Hypothesis: The
group locks the conformation of the amide bond relative to the ring, potentially improving binding affinity to the target protein pocket. -
Workflow:
Safety & Handling (MSDS Summary)
Signal Word: WARNING
| Hazard Class | H-Statement | Description |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation.[4][5] |
| STOT-SE | H335 | May cause respiratory irritation.[4][6] |
Precautionary Protocols:
-
Storage: Store in a cool, dry place (2-8°C recommended for long-term stability). Keep container tightly closed.
-
Handling: Perform all synthesis steps involving thionyl chloride or acid chlorides in a functioning fume hood. Wear nitrile gloves and safety goggles.
-
Disposal: Dispose of contents via a licensed hazardous waste disposal contractor. Do not discharge into drains.
References
-
Chemspace . Ethyl 5-chloro-2-(trifluoromethyl)benzoate - Compound Datasheet. Available at: [Link]
-
National Institutes of Health (NIH) . Synthetic approaches and pharmaceutical applications of chloro-containing molecules. PMC Review. Available at: [Link]
Sources
- 1. ETHYL 5-CHLORO-2-(TRIFLUOROMETHYL)BENZOATE | CymitQuimica [cymitquimica.com]
- 2. ETHYL 5-CHLORO-2-(TRIFLUOROMETHYL)BENZOATE | CymitQuimica [cymitquimica.com]
- 3. Ethyl 5-chloro-2-(trifluoromethyl)benzoate - C10H8ClF3O2 | CSSB00010164432 [chem-space.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
